(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide
CAS No.:
Cat. No.: VC13661618
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO5S |
|---|---|
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | tert-butyl (4S)-4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m0/s1 |
| Standard InChI Key | KVACMKIYMUBDBC-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |
| SMILES | CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is tert-butyl (4S)-4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate, reflecting its stereochemistry at the C4 position . Its molecular formula, C₁₁H₂₁NO₅S, corresponds to a molecular weight of 279.36 g/mol . The SMILES notation (CC(C)C[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C) and InChIKey (KVACMKIYMUBDBC-VIFP) provide unambiguous representations of its structure, emphasizing the S-configuration at the chiral center .
Synthesis and Mechanistic Pathways
Two-Step Synthesis via Enaminone Intermediates
The compound is synthesized through a two-step protocol involving:
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Sulfene Addition to Enaminones: Reaction of α-methylene ketones with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields enaminones, which undergo sulfene addition to form 4-dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxide intermediates .
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Cope Elimination: Thermal elimination of dimethylamine introduces the C3–C4 double bond, affording the unsaturated 1,2-oxathiine 2,2-dioxide with high regioselectivity .
Table 1: Representative Synthetic Yields
| Step | Yield Range | Key Features |
|---|---|---|
| Enaminone Formation | 70–90% | Catalyzed by DMFDMA at 80–100°C |
| Sulfene Addition | 55–85% | Anti/syn diastereomers formed |
| Cope Elimination | 75–95% | Chemoselective for C3–C4 bond formation |
The sulfene addition proceeds via a concerted mechanism, producing thermodynamic (anti) and kinetic (syn) diastereomers . The Boc group enhances solubility in organic solvents, facilitating purification.
Functional Applications
Photochromic Materials
Thiophene-substituted derivatives of 1,2-oxathiine 2,2-dioxides exhibit reversible photochromism. Upon UV irradiation, the ring-closed form (λₘₐₓ ≈ 410–510 nm) converts to a yellow or red photo-isomer, reverting thermally or via visible light . The antiparallel thiophene conformation, confirmed by X-ray data, enables π-π interactions that stabilize the excited state .
Table 2: Photochromic Properties of Selected Analogues
| Substituent | λₘₐₓ (nm) | Half-Life (s) | Quantum Yield |
|---|---|---|---|
| 6-(2,5-Dimethylthienyl) | 510 | 120 | 0.45 |
| 6-Phenyl | 430 | 90 | 0.38 |
Synthetic Intermediate in Asymmetric Catalysis
The Boc-protected amine in (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a chiral auxiliary in asymmetric synthesis. Its rigidity and stereochemical integrity make it valuable for constructing β-amino alcohols and heterocycles .
Reactivity and Functionalization
Halogenation and Cross-Coupling Reactions
Bromination at the 3-position of the oxathiazolidine ring occurs preferentially, with no reactivity observed at the 4-position . Subsequent Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives, albeit with competing homo-coupling .
Table 3: Bromination and Coupling Outcomes
| Reaction | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Bromination (Br₂) | CH₂Cl₂, 0°C | 78 | None |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 65 | Bis-oxathiine (15%) |
| C–H Activation | Pd(OAc)₂, Ag₂CO₃ | 70 | Trace |
Cycloaddition Chemistry
Styryl-substituted derivatives undergo [4+2] cycloaddition with phenyltriazolinedione (PTAD), forming tricyclic adducts with retained stereochemistry .
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